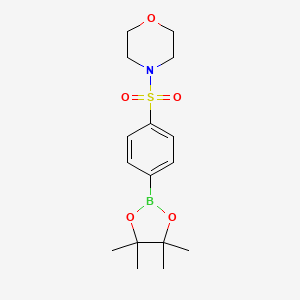![molecular formula C19H21NO5 B566142 N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester CAS No. 1125824-87-4](/img/structure/B566142.png)
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester is a chemical compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the field of proteomics research .
Méthodes De Préparation
The synthesis of N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester involves several steps. One common method includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This process typically involves the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step
Analyse Des Réactions Chimiques
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include diethanolamine, N-methyl diethanolamine, and N-phenyl diethanolamine . These reagents help stabilize the boronic acids and facilitate the incorporation of 2-pyridyl moieties into heterobiaryls . Major products formed from these reactions include various substituted biaryls and other complex organic molecules .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules . In biology, it plays a role in proteomics research, helping to identify and quantify proteins in various biological samples . In medicine, while not used directly for therapeutic purposes, it aids in the development of new drugs and therapeutic agents by serving as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester involves its role as an intermediate in chemical reactions. It interacts with various molecular targets and pathways, particularly those involved in the synthesis of complex organic molecules. The compound’s structure allows it to participate in a variety of chemical reactions, facilitating the formation of new bonds and the creation of more complex structures.
Comparaison Avec Des Composés Similaires
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester can be compared to other similar compounds, such as other boronic esters and carbohydrate derivatives . These compounds share similar chemical properties and are often used in similar research applications. this compound is unique in its specific structure and the particular reactions it undergoes . Similar compounds include phenylboronic esters and other boronic acid derivatives .
Propriétés
IUPAC Name |
benzyl N-[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c21-12-19(20-18(22)23-11-15-7-3-1-4-8-15)13-24-17(25-14-19)16-9-5-2-6-10-16/h1-10,17,21H,11-14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIJWQHJUZSDEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CO)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)
![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)
![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)






